molecular formula C15H10FNO B2826491 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole CAS No. 144154-58-5

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole

Cat. No.: B2826491
CAS No.: 144154-58-5
M. Wt: 239.249
InChI Key: SXCDZRRNQFULCM-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-Fluorophenyl)ethenyl]-1,3-benzoxazole is a benzoxazole derivative featuring a fluorinated styryl group. The benzoxazole core provides rigidity and π-conjugation, while the 4-fluorophenyl substituent introduces electronegativity and moderate lipophilicity.

Properties

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCDZRRNQFULCM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-aminophenol.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-aminophenol in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas under acidic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted benzoxazole.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its optical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By affecting these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Antimycobacterial Activity
  • 4-Methoxyphenyl derivative (compound 3): Exhibited the highest activity against Mycobacterium tuberculosis, M. kansasii, and M.
  • 4-Methylsulfanylphenyl derivative (compound 4) : Demonstrated comparable efficacy to compound 3, attributed to sulfur’s electronic and lipophilic contributions .
  • 4-Fluorophenyl derivative (target compound) : Fluorine’s electronegativity may optimize target binding via dipole interactions, though direct antimycobacterial data is unavailable.
PET Inhibition
  • 2-Methoxyphenyl derivative (compound 2): Showed the strongest PET inhibition (IC₅₀ = 76.3 μmol/L) due to ortho-substitution favoring interactions at the donor side of photosystem II .
  • Para-substituted analogs (e.g., compound 3) : Lower PET inhibition (IC₅₀ > 200 μmol/L), suggesting steric or electronic mismatches .
  • 4-Fluorophenyl derivative: Likely exhibits weaker PET inhibition than ortho-substituted compounds but stronger than non-halogenated para-substituted analogs.

Physicochemical Properties

Lipophilicity Trends

Lipophilicity (logP) increases as:
OCH₃ < SCH₃ < CH₃ < Cl < CF₃

  • The 4-fluorophenyl group (logP ~2.5 estimated) is less lipophilic than CF₃ (logP ~3.5) but more than OCH₃ (logP ~2.0), balancing solubility and membrane permeability.
Electronic Effects

Biological Activity

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between 4-fluorobenzaldehyde and 2-aminophenol, followed by cyclization to form the benzoxazole ring. The reaction is often catalyzed by acetic acid under acidic conditions, resulting in the formation of the desired compound with high yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

  • Anticancer Properties : Research indicates that this compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent by modulating pathways related to inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoxazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition can lead to bactericidal effects against certain pathogens .
  • Receptor Binding : It may also interact with specific receptors involved in inflammatory responses and cancer progression, thereby modulating their activity.

Comparative Studies

A comparative analysis with similar compounds reveals unique properties attributed to the fluorine substitution on the phenyl ring. For instance:

Compound NameBiological ActivityNotes
This compoundAnticancer, anti-inflammatoryHigher binding affinity due to fluorine
2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-benzoxazoleModerate anticancer activityChlorine has lower electronegativity
2-[(E)-2-(4-bromophenyl)ethenyl]-1,3-benzoxazoleSimilar activity but less potent than fluorineBromine affects reactivity

The presence of fluorine enhances the compound's electronic properties, improving its metabolic stability and binding affinity compared to its chloro and bromo analogs.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Study : A recent study demonstrated that this compound significantly reduced tumor growth in xenograft models by inhibiting specific kinases involved in cancer cell signaling pathways.
  • Antimicrobial Evaluation : In vitro tests showed that derivatives exhibited MIC values ranging from 7.81 μg/mL to 250 μg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and benzoxazole precursors. For example:

  • Step 1 : React 4-fluorocinnamaldehyde with 2-amino-1,3-benzoxazole in ethanol under acidic catalysis (e.g., glacial acetic acid) and reflux for 4–6 hours .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize using NMR and mass spectrometry .
  • Critical factors : Excess aldehyde (1.2–1.5 eq.) and controlled pH improve stereoselectivity for the (E)-isomer .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Recommended techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm vinyl linkage geometry and fluorophenyl substitution .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₁₅H₁₀FNO) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
    • Contradictions : Fluorescence quenching in polar solvents may complicate UV-based purity assays; cross-validate with NMR .

Q. How are in vitro biological activities (e.g., antimicrobial) of this compound screened?

  • Protocol :

  • Antimicrobial assays : Use agar well diffusion (6 mm wells) against Gram-positive (e.g., Bacillus subtilis) and fungal strains (e.g., Candida albicans). Prepare compound solutions in DMSO (1–100 µg/mL) and compare inhibition zones to reference drugs .
  • Cytotoxicity testing : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl position, vinyl linker length) impact biological activity?

  • Structure-Activity Relationship (SAR) insights :

  • Fluorine substitution : Para-fluorine enhances lipophilicity and membrane penetration, improving antibacterial potency .
  • Vinyl linker : The (E)-configuration maximizes conjugation, critical for intercalation with DNA or enzyme active sites .
  • Data contradictions : Ortho-fluorine analogs show reduced activity due to steric hindrance, highlighting the need for substituent positional analysis .

Q. What computational strategies optimize this compound’s binding affinity to therapeutic targets (e.g., kinases)?

  • Approach :

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 or topoisomerase II. Parameterize fluorophenyl π-stacking and hydrogen bonding with benzoxazole .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
    • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. Can electrochemical methods functionalize this compound for sensor applications?

  • Case study :

  • Phosphonation : Perform electrocatalytic phosphorylation using silver(I) catalysts and dialkyl-H-phosphonates. Monitor reaction via cyclic voltammetry to optimize radical intermediate formation .
  • Application : Functionalized derivatives exhibit pH-sensitive fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), suitable for metal ion detection .

Q. How does this compound’s photophysical behavior support its use in fluorescence-based assays?

  • Findings :

  • Solvatochromism : Emission shifts from blue (apolar solvents) to green (polar solvents) due to intramolecular charge transfer (ICT) .
  • pH sensitivity : Fluorescence intensity increases 10-fold at pH >8, attributed to deprotonation of the benzoxazole nitrogen .

Q. What mechanistic studies elucidate its interactions with biological macromolecules?

  • Methods :

  • UV-Vis titration : Determine binding constants (Kb = 10⁴–10⁵ M⁻¹) with DNA via hypochromicity at 260 nm .
  • Circular dichroism (CD) : Monitor conformational changes in B-DNA upon compound intercalation .

Q. Are there patent barriers to developing derivatives of this compound?

  • Considerations :

  • Prior art : Markush structure searches reveal existing patents for benzoxazole cores with halogenated aryl groups. Focus on novel substituents (e.g., extended vinyl linkers) to avoid infringement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.